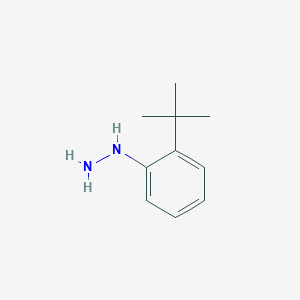
(2-(tert-Butyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(tert-Butyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)phenyl)hydrazine typically involves the reaction of 2-(tert-butyl)aniline with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 2-(tert-Butyl)aniline.
Reagent: Hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(tert-Butyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated compounds or acyl chlorides under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines or hydrazides.
Applications De Recherche Scientifique
(2-(tert-Butyl)phenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: Employed in the production of dyes, agrochemicals, and polymers.
Mécanisme D'action
The mechanism by which (2-(tert-Butyl)phenyl)hydrazine exerts its effects depends on the specific reaction or application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme.
Comparaison Avec Des Composés Similaires
Phenylhydrazine: Lacks the tert-butyl group, making it less sterically hindered.
(2-Methylphenyl)hydrazine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
(2-(tert-Butyl)phenyl)hydrazine hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This steric hindrance can be advantageous in certain synthetic applications, providing selectivity and specificity in reactions.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
(2-tert-butylphenyl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-6-4-5-7-9(8)12-11/h4-7,12H,11H2,1-3H3 |
Clé InChI |
ISGUKINNMMCBAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)
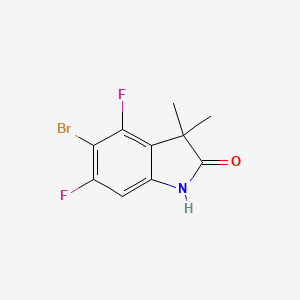

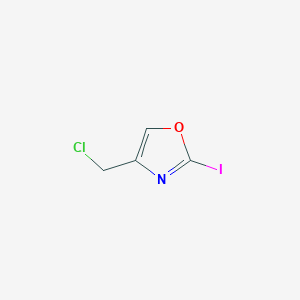
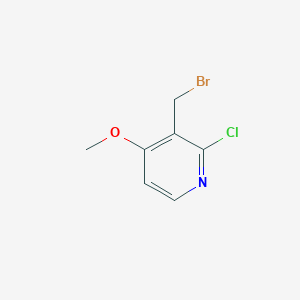
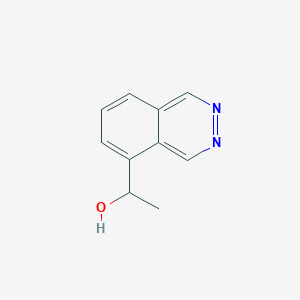

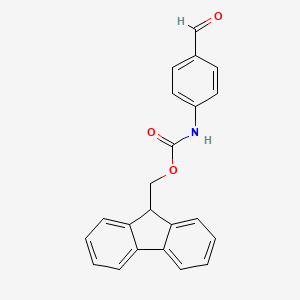
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

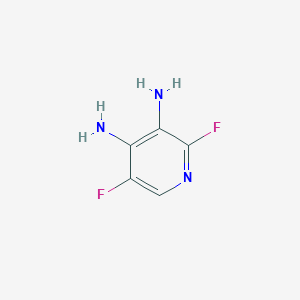
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
